N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with carbon disulfide, followed by the addition of a nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Similar structure with different substituents.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring with a chlorophenyl group
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and nitrobenzamide groups contribute to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-3-6-11(12(17)7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOEAAHJNVDRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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